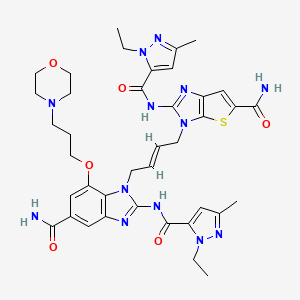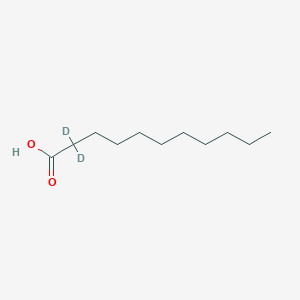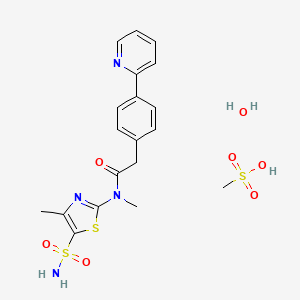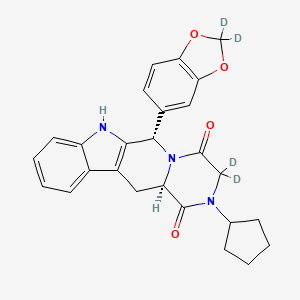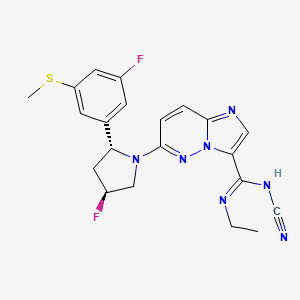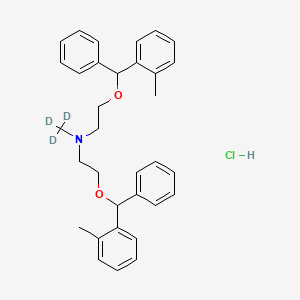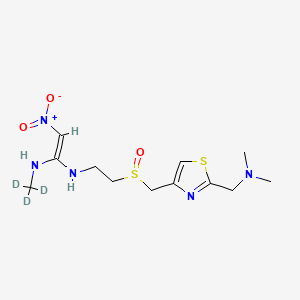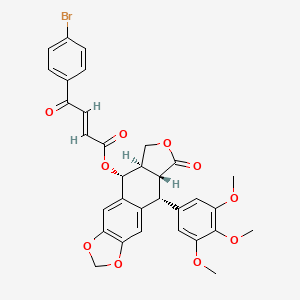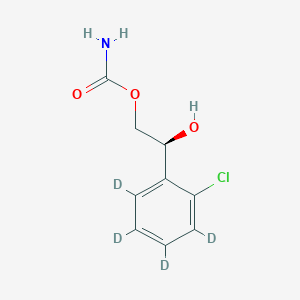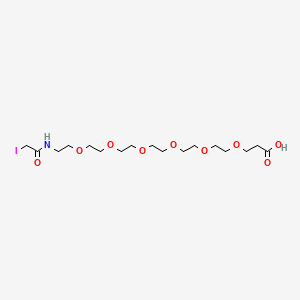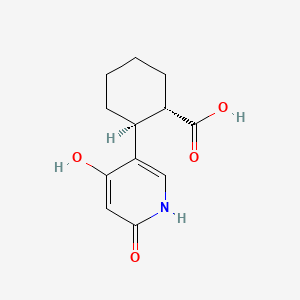
Paecilomide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paecilomide is a novel pyridone alkaloid isolated from the fungal species Paecilomyces lilacinus. This compound has garnered attention due to its potent acetylcholinesterase inhibition properties, making it a promising candidate for various biomedical applications .
Métodos De Preparación
Paecilomide is synthesized through the cultivation of Paecilomyces lilacinus in potato dextrose broth under various fermentative conditions. The bacterium Salmonella typhimurium is added to the growing medium to provide biotic stress, which enhances the production of secondary metabolites. The extracts are prepared by liquid-liquid extraction using ethyl acetate, a medium polarity solvent, to avoid extracting culturing media components. The structure of this compound is elucidated using modern nuclear magnetic resonance techniques and mass spectrometric analyses .
Análisis De Reacciones Químicas
Paecilomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Paecilomide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of pyridone alkaloids.
Biology: The compound is studied for its role in the metabolism and secondary metabolite production of Paecilomyces lilacinus.
Medicine: Due to its acetylcholinesterase inhibition properties, this compound is being investigated as a potential treatment for neurodegenerative diseases like Alzheimer’s disease.
Industry: This compound and its derivatives are explored for their potential use in the pharmaceutical and food industries
Mecanismo De Acción
Paecilomide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
Paecilomide is unique among pyridone alkaloids due to its specific acetylcholinesterase inhibition properties. Similar compounds include:
Physostigmine: Another acetylcholinesterase inhibitor, but with a different chemical structure.
Donepezil: A widely used acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease, structurally different from this compound.
Galantamine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease, with a distinct chemical structure.
This compound’s uniqueness lies in its fungal origin and the specific conditions required for its production, which differentiate it from other acetylcholinesterase inhibitors.
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(1S,2S)-2-(4-hydroxy-6-oxo-1H-pyridin-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-10-5-11(15)13-6-9(10)7-3-1-2-4-8(7)12(16)17/h5-8H,1-4H2,(H,16,17)(H2,13,14,15)/t7-,8-/m0/s1 |
Clave InChI |
NIEWBDAIEROLFK-YUMQZZPRSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)C2=CNC(=O)C=C2O)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C2=CNC(=O)C=C2O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


